An In-Depth Technical Guide to 5-Chloro-4-methylbenzimidazole: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 5-Chloro-4-methylbenzimidazole: Synthesis, Properties, and Applications
Foreword: Navigating the Landscape of Substituted Benzimidazoles
Physicochemical and Structural Characteristics
The defining features of 5-Chloro-4-methylbenzimidazole are the chloro and methyl substituents on the benzene ring. The chlorine atom, being electron-withdrawing, and the methyl group, being weakly electron-donating and lipophilic, are expected to significantly influence the molecule's electronic properties, solubility, and metabolic stability. These substitutions are critical for modulating the pharmacokinetic and pharmacodynamic profile of potential drug candidates.
Table 1: Core Physicochemical Properties of 5-Chloro-4-methylbenzimidazole
| Property | Value | Source/Method |
| Molecular Formula | C₈H₇ClN₂ | Calculated |
| Molecular Weight | 166.61 g/mol | Calculated[4] |
| IUPAC Name | 5-Chloro-4-methyl-1H-benzimidazole | IUPAC Nomenclature |
| Physical Appearance | Expected to be a light brown or off-white solid | Analogy to similar compounds[5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like methanol and chloroform. | Predicted based on structure[6] |
| Melting Point | Not experimentally determined. Predicted to be a high-melting solid. | Analogy to similar compounds |
Synthesis Pathway and Mechanistic Considerations
The most reliable and classical approach to synthesizing the benzimidazole core is the Phillips condensation reaction. This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the synthesis of 5-Chloro-4-methylbenzimidazole, the key starting material is 4-chloro-5-methyl-1,2-phenylenediamine .
The reaction proceeds via nucleophilic attack of one amino group on the protonated carbonyl carbon of formic acid, followed by dehydration and subsequent intramolecular cyclization to form the imidazole ring. The use of a strong acid like 4N HCl is crucial as it protonates the carboxylic acid, making it a better electrophile, and facilitates the dehydration steps.
Caption: Proposed synthesis workflow for 5-Chloro-4-methylbenzimidazole.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from general procedures for benzimidazole synthesis.[7][8]
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-chloro-5-methyl-1,2-phenylenediamine (0.01 mol) and 4N hydrochloric acid (20 mL).
-
Addition of Reagent: Add formic acid (0.012 mol) to the mixture.
-
Cyclization: Heat the reaction mixture to reflux (approximately 130-140°C) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]
-
Workup: After completion, allow the mixture to cool to room temperature. Carefully neutralize the solution with a 20% sodium hydroxide or sodium carbonate solution until the pH is approximately 7.0, at which point the product will precipitate.[7]
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude solid product by vacuum filtration and wash it with cold deionized water.
-
Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, purified 5-Chloro-4-methylbenzimidazole.
The Role of Chloro-Methyl Benzimidazoles in Drug Discovery
The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets with high affinity.[1] The specific substitution pattern of 5-Chloro-4-methylbenzimidazole makes it a valuable intermediate for developing novel therapeutics.
-
Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity.[10] The presence of a chloro group can enhance membrane permeability and introduce specific electronic interactions within a receptor's active site.
-
Antimicrobial and Antiviral Agents: Halogenated benzimidazoles have a long history as antimicrobial agents.[3][11] The scaffold is integral to drugs that inhibit microbial growth or viral replication.
-
Kinase Inhibitors: The benzimidazole core can act as a hinge-binding motif in many kinase inhibitors, a critical class of anticancer drugs. The substituents on the benzene ring are crucial for achieving selectivity and potency.
Caption: Logic diagram of benzimidazole as a privileged scaffold in drug design.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized 5-Chloro-4-methylbenzimidazole is paramount. A combination of spectroscopic and chromatographic techniques is required.[12][13]
Detailed Experimental Protocol: Analysis
-
Thin Layer Chromatography (TLC):
-
Purpose: To monitor reaction progress and assess the purity of the final product.[9]
-
Stationary Phase: Silica gel G plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 6:4 v/v) is a common starting point.
-
Visualization: UV light (254 nm) and/or an iodine chamber. The product should appear as a single spot with a distinct Rf value.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons, the methyl protons (a singlet around 2.3-2.5 ppm), and the N-H proton (a broad singlet, typically downfield). The aromatic protons will exhibit splitting patterns consistent with the substitution pattern.
-
¹³C NMR: The carbon spectrum will confirm the presence of eight distinct carbon atoms, with chemical shifts characteristic of the benzimidazole core and the chloro/methyl substituents.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight.
-
Technique: Electrospray Ionization (ESI-MS) is common.[14]
-
Expected Result: The spectrum should show a molecular ion peak [M+H]⁺ at m/z 167. A characteristic isotopic pattern with a peak at [M+2+H]⁺ (m/z 169) with approximately one-third the intensity of the [M+H]⁺ peak will confirm the presence of a single chlorine atom.
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Safety, Handling, and Storage
Substituted benzimidazoles and halogenated aromatic compounds require careful handling to minimize exposure.[15]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety goggles, and a lab coat.[16][17] Work should be conducted in a certified chemical fume hood.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[18] In case of contact, flush the affected area with copious amounts of water.[17]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6][16]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated waste streams often require specific disposal procedures.[19]
Conclusion
5-Chloro-4-methylbenzimidazole represents a promising, albeit under-explored, building block for medicinal chemistry and drug discovery. While direct experimental data is sparse, its synthesis and characterization can be reliably approached using established methodologies for this compound class. By understanding the principles of benzimidazole synthesis, the influence of its specific substituents, and proper analytical validation, researchers can effectively utilize this compound to develop novel molecules with significant therapeutic potential.
References
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Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
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Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. (n.d.). International Journal of Institutional Pharmacy and Life Sciences. [Link]
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CAS No : 84100-59-4 | Product Name : 5-Chloro-2-methyl-1-phenylbenzimidazole. (n.d.). Pharmaffiliates. [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry. [Link]
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